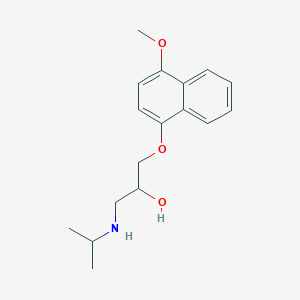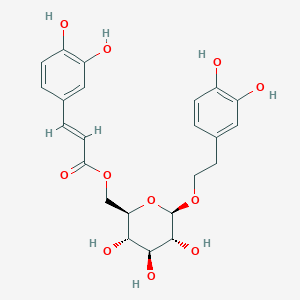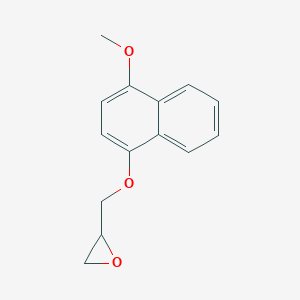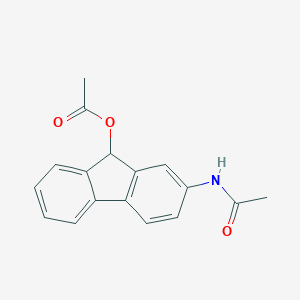
2-Acetamido-9-fluorenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AFA is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. AFA has a molecular weight of 277.29 g/mol and a melting point of 85-88°C. The compound is widely used in scientific research due to its unique fluorescence properties.
Wirkmechanismus
AFA works by covalently binding to the amino groups of proteins and peptides. The compound contains a fluorophore that emits light when excited by a specific wavelength of light. The emission wavelength of AFA is dependent on the polarity of the environment around the fluorophore. This property makes AFA a useful tool for studying protein conformational changes and protein-protein interactions.
Biochemische Und Physiologische Effekte
AFA has been shown to have minimal effects on protein structure and function. It has been used to study the activity of enzymes such as proteases and kinases. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. In vivo studies have shown that AFA is non-toxic and is rapidly cleared from the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AFA in lab experiments include its high sensitivity, specificity, and versatility. AFA is a small molecule that can be easily incorporated into proteins and peptides. It is also compatible with a wide range of biological samples and imaging techniques. However, AFA has some limitations, including its sensitivity to pH and temperature, and its potential to interfere with protein function at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of AFA in scientific research. One direction is the development of new AFA derivatives with improved fluorescence properties. Another direction is the use of AFA in the development of biosensors for the detection of specific proteins and peptides. Additionally, AFA could be used in the development of new imaging techniques for the study of protein-protein interactions and protein transport in cells.
In conclusion, AFA is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for studying protein structure and function. With continued research and development, AFA has the potential to contribute to advances in the fields of biochemistry, biophysics, and molecular biology.
Synthesemethoden
AFA can be synthesized through a simple two-step reaction. The first step involves the reaction of fluorene with acetic anhydride and a catalyst such as sulfuric acid. This results in the formation of 9-acetoxyfluorene. The second step involves the reaction of 9-acetoxyfluorene with acetamide and a catalyst such as potassium carbonate. This results in the formation of AFA.
Wissenschaftliche Forschungsanwendungen
AFA is commonly used in scientific research as a fluorescent probe to label proteins and peptides. It is used to study protein-protein interactions, protein folding, and enzyme activity. AFA has also been used to study the binding of small molecules to proteins and the transport of proteins in cells. Additionally, AFA has been used in the development of biosensors and in vivo imaging.
Eigenschaften
CAS-Nummer |
108973-47-3 |
|---|---|
Produktname |
2-Acetamido-9-fluorenyl acetate |
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(2-acetamido-9H-fluoren-9-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |
InChI-Schlüssel |
WOIUBMJAWAWJMB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
2-ACETAMIDO-9-FLUORENYL ACETATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
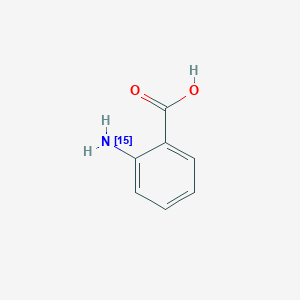
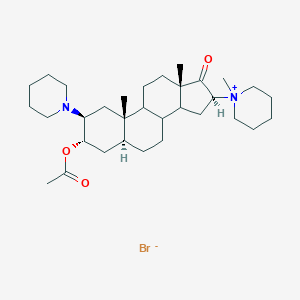
![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
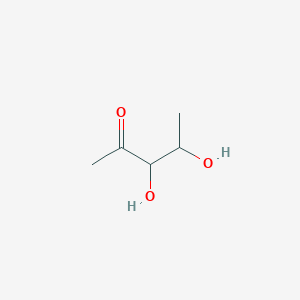
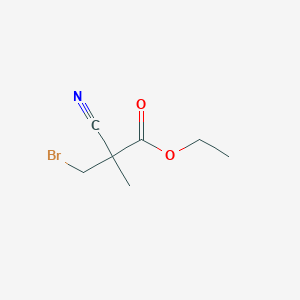
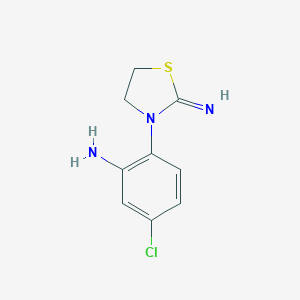
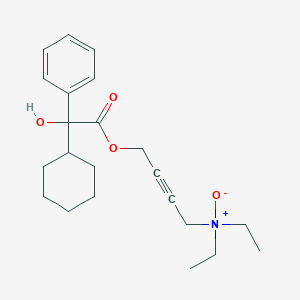
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)

